![molecular formula C17H19N7O B2999304 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396673-38-3](/img/structure/B2999304.png)

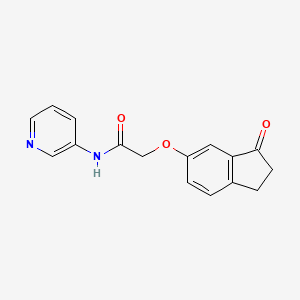

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

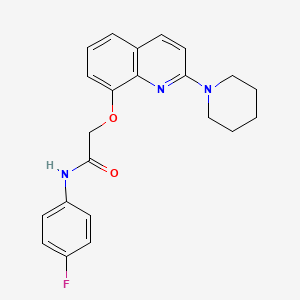

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as benzotriazoles . Benzotriazoles have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .

Synthesis Analysis

Benzotriazoles can be synthesized through various methods. In one study, twenty-one benzotriazoles were synthesized, and half of them were reported for the first time . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis

The molecular structure of benzotriazoles can be established by NMR and MS analysis . The binding mode of these compounds can be simulated using docking methods .Chemical Reactions Analysis

Benzotriazoles have shown considerable activity against human cancer cell lines . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazoles can be determined by spectroscopic methods (IR, 1H NMR, mass spectroscopy) and elemental analysis . The interconversion of different redox states can be studied using solid-state electrochemical and in situ spectroelectrochemical methods .科学的研究の応用

Peptide Synthesis

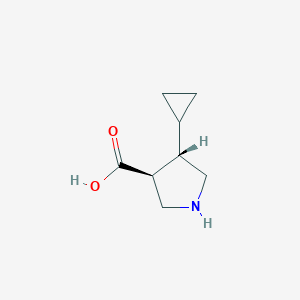

This compound is similar to BOP coupling reagent and is often used as a catalyst in the synthesis of amides and other esterification reactions . It has the potential to oxidize alcohols and alkenes selectively and has the potential to oxidize amines to amides .

Green Chemistry

With the current focus on sustainability and green chemistry, scientists have begun to use this compound to synthesize amides in a more environmentally friendly way .

Functional Materials

The compound can be used in the production of functional materials .

Special Electrolytes

It can also be used in the creation of special electrolytes .

Catalyst

The compound serves as a catalyst in various chemical reactions .

Coordination Chemistry

The compound, with its btp ligands, has a wide range of applications in coordination chemistry .

Electrochromic and Optical Devices

The compound’s electroactive framework can potentially be used in applications of electrochromic and optical devices .

Anticancer Research

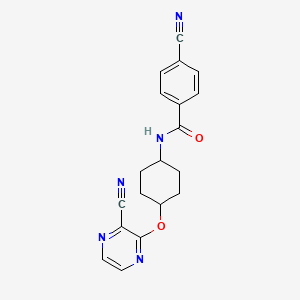

A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold, which is similar to the compound , has been designed, synthesized, and screened against a panel of NCI-60 humanoid cancer cell lines for in vitro cytotoxicity evaluation .

作用機序

Target of Action

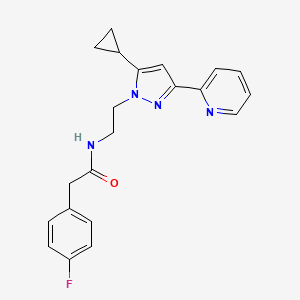

The compound, also known as 2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide, is primarily used in the field of organic electronics, specifically as a p-type semiconductor in organic field-effect transistors (OFETs) . The primary targets of this compound are the electron-donating and electron-withdrawing fragments within the OFET devices .

Mode of Action

The compound operates through a Donor–π–Acceptor–π–Donor mechanism, where it facilitates intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments . The planarity of the structure and the good intramolecular charge transfer play a critical role in its application as a semiconductor .

Biochemical Pathways

The compound affects the biochemical pathways involved in the operation of OFET devices. It influences the electronic structures of these devices, aiming to develop low-band gap semiconductors with high charge-carrier mobilities . The compound also impacts how molecules or polymer chains assemble in the solid state, which is governed by intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces .

Result of Action

The compound’s action results in its application as a p-type semiconductor in OFET devices . It contributes to the development of low-band gap semiconductors with high charge-carrier mobilities . Furthermore, it influences the self-assembly and final morphologies of the aggregates, leading to better and more reproducible device performance .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the physical state of the device it is used in and the presence of other molecules or polymer chains . For instance, one-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties . The more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .

将来の方向性

特性

IUPAC Name |

2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c25-17(11-24-14-7-3-2-6-13(14)21-22-24)20-15-10-16(19-12-18-15)23-8-4-1-5-9-23/h2-3,6-7,10,12H,1,4-5,8-9,11H2,(H,18,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQJDIITQKGTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999221.png)

![ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2999226.png)

![N-(3-methoxyphenyl)-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999228.png)

![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)